3,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on compounds like "3,4-difluoro-N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide" often focuses on their synthesis and functionalization. For example, studies on the synthesis of difluoro[1]benzothieno[2,3-c]quinolines and their N-methyl quaternary salts have provided methodologies for preparing complex heterocyclic compounds with potential pharmacological applications (Luo, Castle, & Castle, 1990).
Fluorination and Functionalization Techniques
The specific introduction of fluorine atoms, as in the 3,4-difluoro moiety, is a common theme in the development of compounds with enhanced biological activity or material properties. Studies have explored the remote trifluoromethylation of aminoquinolines, demonstrating advanced techniques for C-H activation and functionalization, which could be relevant for modifying compounds like "3,4-difluoro-N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide" (Shen et al., 2016).
Photocyclization and Chemical Transformations
Photocyclization of carboxamides has been employed to prepare difluoro[1]benzothieno[2,3-c]quinolines, showcasing a method that could potentially be applied to synthesize or modify similar compounds for research or industrial applications (Luo, Castle, & Castle, 1990).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity .
Biochemical Pathways
Indole derivatives, which this compound structurally resembles, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Its molecular weight (21322 Da) suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da typically have better absorption and distribution .
properties
IUPAC Name |
3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)11-24-18-7-5-15(9-13(18)4-8-19(24)25)23-20(26)14-3-6-16(21)17(22)10-14/h3,5-7,9-10,12H,4,8,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMRFOHDROBCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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